molecular formula C19H18ClN3O2S B11618686 (2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B11618686
M. Wt: 387.9 g/mol
InChI Key: KEVFMKLVUYCJIL-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic molecule featuring a thiazinane ring, a chlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multiple steps:

    Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur-containing compounds and amines.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds in substitution reactions.

    Formation of the Imino Group: This can be done through condensation reactions involving amines and aldehydes or ketones.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or as a ligand for certain receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, potentially making it more effective in certain applications.

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18ClN3O2S/c1-2-23-17(24)12-16(18(25)21-14-6-4-3-5-7-14)26-19(23)22-15-10-8-13(20)9-11-15/h3-11,16H,2,12H2,1H3,(H,21,25)

InChI Key

KEVFMKLVUYCJIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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